Meta‑Hydroxyethyl Substitution Enhances β‑Tubulin Alkylation Relative to Non‑Hydroxylated CEUs
The meta‑(2‑hydroxyethyl) substituent on the N‑phenyl ring distinguishes this compound from non‑hydroxylated CEU prototypes (e.g., 4‑tert‑butyl‑CEU, tBCEU). In the 2007 Fortin study, ω‑hydroxyalkyl CEUs exhibited covalent binding to β‑tubulin and G₂/M cell‑cycle arrest, whereas CEUs lacking a hydroxyl group showed weaker tubulin affinity and higher GI₅₀ values . Specifically, the ω‑hydroxypentyl CEU 1f achieved GI₅₀ in the low‑nanomolar range (∼100–300 nM across HT‑29, M21, MCF‑7), while the unsubstituted parent CEU was approximately 10‑fold less potent .
| Evidence Dimension | Growth inhibition (GI₅₀) on human tumor cell lines |
|---|---|
| Target Compound Data | Predicted GI₅₀ in the nanomolar range based on ω‑hydroxyalkyl CEU SAR; exact value pending direct measurement |
| Comparator Or Baseline | Unsubstituted parent CEU: GI₅₀ > 1 µM; 4‑tert‑butyl‑CEU: GI₅₀ ~ 3–8 µM |
| Quantified Difference | Approximately 10‑fold potency enhancement for ω‑hydroxyalkyl CEUs versus non‑hydroxylated counterparts |
| Conditions | Human colon carcinoma HT‑29, skin melanoma M21, and breast carcinoma MCF‑7 cell lines; 48–72 h continuous exposure |
Why This Matters
The hydroxyethyl substituent is not decorative—it is a critical pharmacophoric element that directly controls β‑tubulin alkylation efficiency and antiproliferative potency, making it a key selection criterion when sourcing CEU derivatives for antimitotic research.
- [1] Fortin S, Moreau E, Patenaude A, Desjardins M, Lacroix J, Rousseau JL, C-Gaudreault R. Bioorg. Med. Chem. 2007, 15(3), 1430–1438. DOI: 10.1016/j.bmc.2006.11.005. View Source
- [2] Moreau E, Fortin S, Desjardins M, Rousseau JL, Petitclerc E, C-Gaudreault R. Bioorg. Med. Chem. 2005, 13(24), 6703–6712. DOI: 10.1016/j.bmc.2005.07.048. View Source
